N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction.
Azepane Introduction: The azepane ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving appropriate precursors.
Benzamide Formation: The final step involves the formation of the benzamide group, typically through amide bond formation reactions using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: The benzamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the azepane ring can produce different nitrogen heterocycles.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The azepane ring and thiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety and exhibit similar chemical reactivity.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-amine share the azepane ring and have similar structural properties.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide is unique due to the combination of the azepane ring, thiophene moiety, and benzamide group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N2OS |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H26N2OS/c1-16-8-10-17(11-9-16)20(23)21-15-18(19-7-6-14-24-19)22-12-4-2-3-5-13-22/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
InChI Key |
TYMVPQCFKSWLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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